

Application Notes and Protocols: 2-Methoxy-4,6-dimethylpyrimidine in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Methoxy-4,6-dimethylpyrimidine

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Introduction

The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of approved therapeutic agents. The unique electronic properties and synthetic tractability of the pyrimidine ring allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. **2-Methoxy-4,6-dimethylpyrimidine** is a key derivative, offering a versatile platform for the development of novel therapeutics. Its structural features, a methoxy group at the 2-position and methyl groups at the 4- and 6-positions, provide a foundation for designing selective inhibitors and modulators of various biological targets. These application notes provide a comprehensive overview of the potential applications of **2-Methoxy-4,6-dimethylpyrimidine** and its analogs in medicinal chemistry, supported by experimental protocols and pathway diagrams. While direct extensive research on **2-Methoxy-4,6-dimethylpyrimidine** is emerging, the data from closely related analogs strongly support its potential in drug discovery.

Potential Therapeutic Applications

Derivatives of the 4,6-dimethylpyrimidine core have demonstrated a broad spectrum of pharmacological activities. The introduction of a 2-methoxy group can further modulate the molecule's lipophilicity, metabolic stability, and target engagement. Based on studies of

structurally similar compounds, **2-Methoxy-4,6-dimethylpyrimidine** is a promising scaffold for developing agents with the following activities:

- Anticancer Activity: Pyrimidine derivatives are well-established as anticancer agents, often acting as kinase inhibitors or antimetabolites.[1][2]
- Anti-inflammatory Activity: The pyrimidine nucleus is found in compounds exhibiting significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX).[3][4][5]
- Antimicrobial Activity: Various substituted pyrimidines have shown potent activity against a range of bacterial and fungal pathogens.[6]

Data Presentation: Biological Activities of Structurally Related Pyrimidine Derivatives

The following tables summarize the biological activities of pyrimidine derivatives structurally related to **2-Methoxy-4,6-dimethylpyrimidine**, highlighting the potential of this scaffold.

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound/Derivative Class	Cancer Cell Line	Activity Metric	Value	Reference
Pyrimethamine	Lung Cancer (H460)	GI ₅₀	0.01 μM	[7]
Thieno[2,3-d]pyrimidine Derivative 14	Breast Cancer (MCF7)	IC ₅₀	22.12 μM	[2]
Thieno[2,3-d]pyrimidine Derivative 13	Breast Cancer (MCF7)	IC ₅₀	22.52 μM	[2]
Thieno[2,3-d]pyrimidine Derivative 9	Breast Cancer (MCF7)	IC ₅₀	27.83 μM	[2]
2,4-diamino-5-ketopyrimidine (R547)	Colorectal Tumor (HCT116)	IC ₅₀	0.08 μM	[8]
7-Chloro-3-phenyl-5-(trifluoromethyl)[9]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)	Amelanotic Melanoma (C32)	IC ₅₀	24.4 μM	[11]
7-Chloro-3-phenyl-5-(trifluoromethyl)[9]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)	Melanotic Melanoma (A375)	IC ₅₀	25.4 μM	[11]

Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives

Compound/Derivative Class	Target/Assay	Activity Metric	Value	Reference
Pyrazolo[3,4-d]pyrimidine derivative 5	COX-2 Inhibition	IC ₅₀	0.04 ± 0.09 μmol	[4]
Pyrazolo[3,4-d]pyrimidine derivative 6	COX-2 Inhibition	IC ₅₀	0.04 ± 0.02 μmol	[4]
2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine (5b)	Carrageenan-induced paw edema	% Inhibition	-	[3]
2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine (5d)	Carrageenan-induced paw edema	% Inhibition	-	[3]
Pyrimidine Derivative L1	COX-2 Inhibition	High Selectivity	-	[5]
Pyrimidine Derivative L2	COX-2 Inhibition	High Selectivity	-	[5]

Experimental Protocols

Synthesis of 2-Amino-4,6-dimethoxypyrimidine (A Representative Protocol for a Related Structure)

This protocol describes the synthesis of a closely related analog, 2-amino-4,6-dimethoxypyrimidine, which can be adapted for the synthesis of other substituted pyrimidines.

Materials:

- Guanidine nitrate

- Diethyl malonate
- Anhydrous methanol
- Liquid sodium methoxide
- Dimethyl carbonate
- 500ml four-necked bottle
- Reflux apparatus
- Autoclave

Procedure:

- In a 500ml four-necked bottle, combine 58.6g of guanidine nitrate and 64g of diethyl malonate (molar ratio 1.2:1).
- Add 23.6g of anhydrous methanol and stir the mixture well.
- Add 216g of liquid sodium methoxide dropwise to the mixture at 60°C over approximately 1 hour.
- Increase the temperature to 68°C and reflux the reaction mixture for 3.5 hours.
- After reflux, distill the methanol to recover it, leaving a white solid residue.
- Dissolve the residue in water, filter to remove any insoluble material, and adjust the pH to 5-6 with 0.1mol/L HCl solution to precipitate 2-amino-4,6-dihydroxypyrimidine.
- Collect the precipitate by filtration, wash with water, and dry.
- Place the dried 2-amino-4,6-dihydroxypyrimidine in an autoclave and add dimethyl carbonate (molar ratio of 1:2 to 1:10).
- Heat the mixture to 100°C - 200°C under a pressure of 2Mpa - 4Mpa and react for 4-20 hours.

- After cooling, filter the reaction mixture to remove insoluble solids.
- Distill the filtrate under reduced pressure (0.05atm) at 40°C to remove the solvent and obtain crude 2-amino-4,6-dimethoxypyrimidine.
- Recrystallize the crude product from ethyl acetate to obtain the pure compound.[12]

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of pyrimidine derivatives on cancer cell lines.

Materials:

- Cancer cell lines (e.g., MCF-7, A549, HCT116)
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- 96-well plates
- Test compound (**2-Methoxy-4,6-dimethylpyrimidine** derivative) dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of the test compound in the cell culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

- Incubate the plates for 48-72 hours.
- After incubation, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
- Remove the medium and add 150 μ L of the solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity Assay (COX Inhibition Assay)

This protocol describes a method to evaluate the inhibitory effect of pyrimidine derivatives on COX-1 and COX-2 enzymes.

Materials:

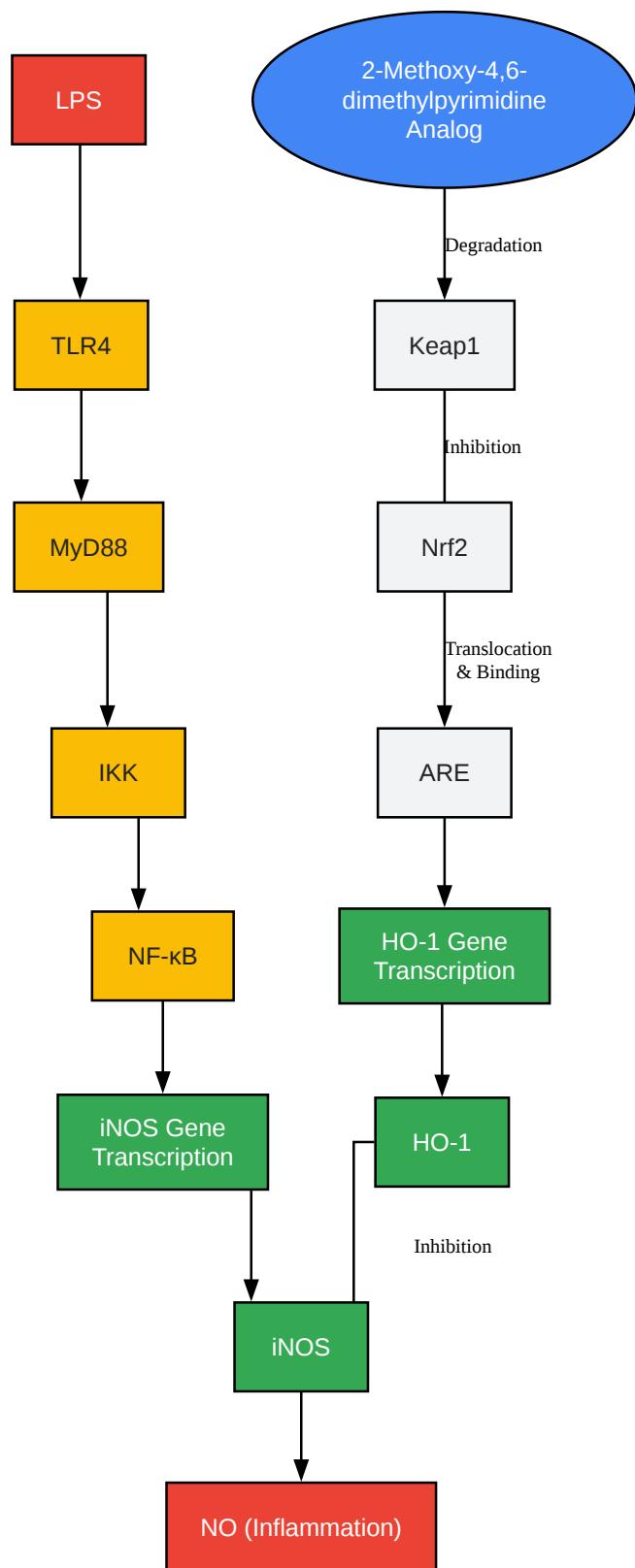
- COX-1 and COX-2 enzyme preparations
- Arachidonic acid (substrate)
- N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
- Test compound dissolved in DMSO
- Reaction buffer
- 96-well plate
- Microplate reader

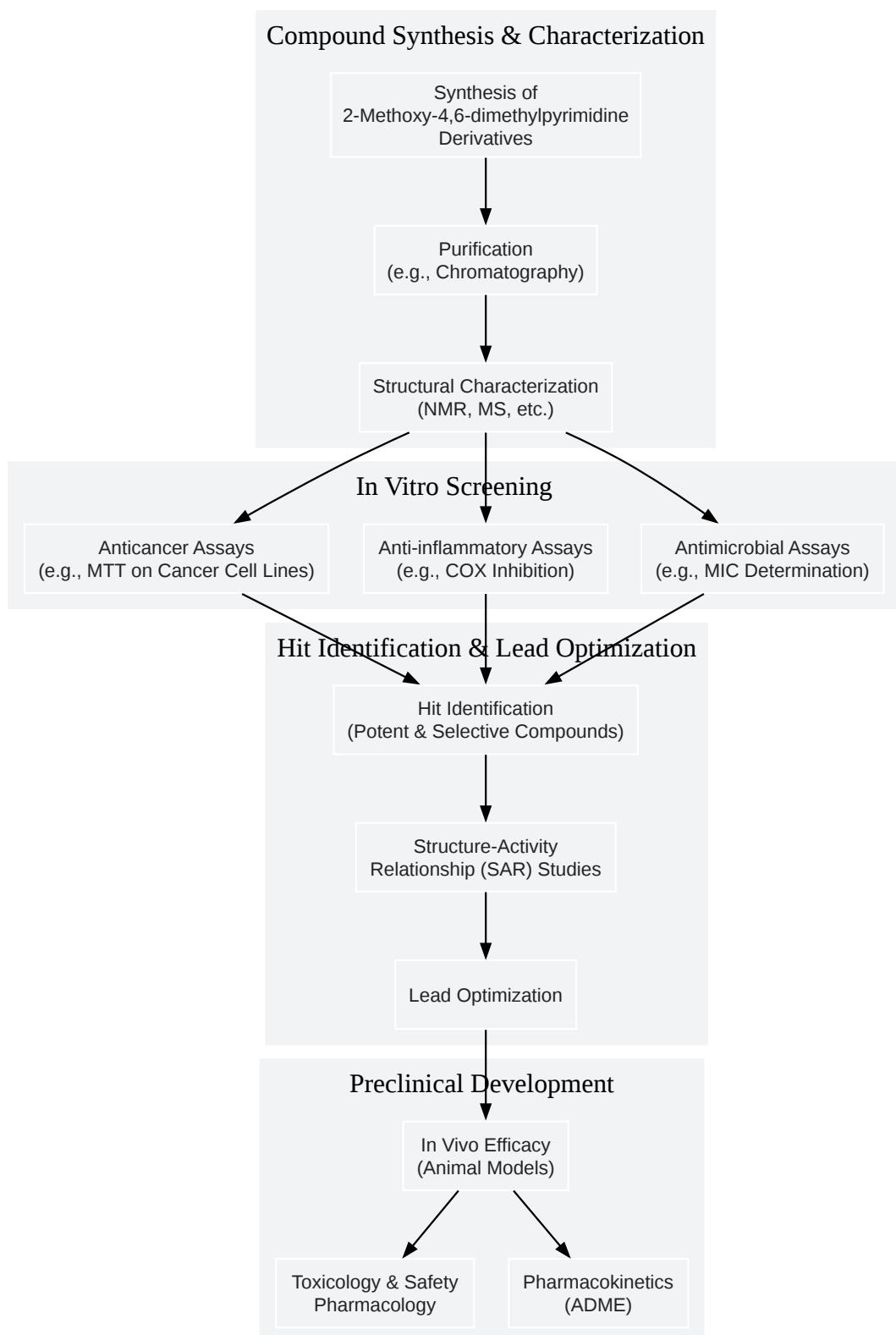
Procedure:

- In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.
- Incubate the mixture for a short period to allow the compound to bind to the enzyme.
- Initiate the reaction by adding arachidonic acid and TMPD.
- Monitor the oxidation of TMPD by measuring the increase in absorbance at 590 nm over time using a microplate reader.
- The rate of reaction is proportional to the enzyme activity.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC_{50} value for both COX-1 and COX-2 to assess the compound's potency and selectivity.^[5]

Mandatory Visualizations

Signaling Pathway



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